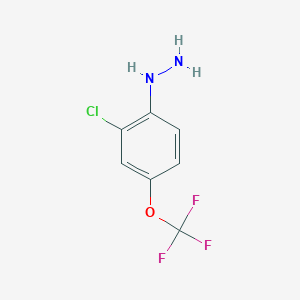
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to proteins or enzymes in the cell, altering their function and triggering various biochemical and physiological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethoxy)aniline: This compound shares the chloro and trifluoromethoxy groups but lacks the hydrazine moiety, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)phenylhydrazine: This compound contains the trifluoromethoxy and hydrazine groups but lacks the chloro group, leading to variations in its chemical behavior and applications.
Triflumuron: An insecticide with a similar trifluoromethoxy group, used primarily in agriculture for pest control.
Properties
Molecular Formula |
C7H6ClF3N2O |
|---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
InChI Key |
UXHNNNNHQHVACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


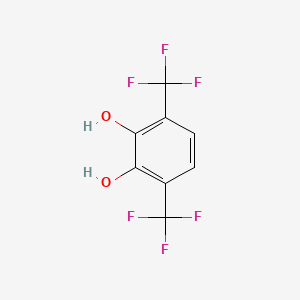
![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
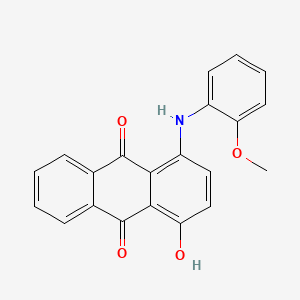
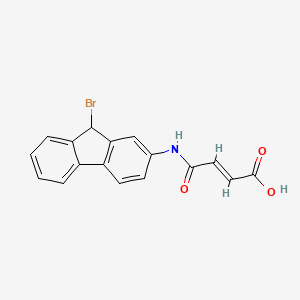
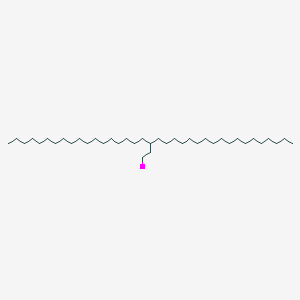

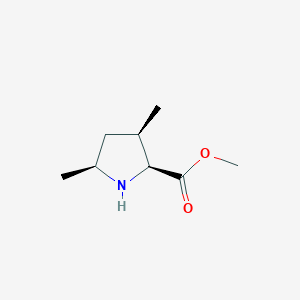

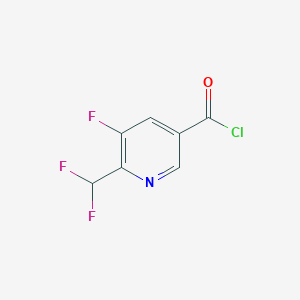
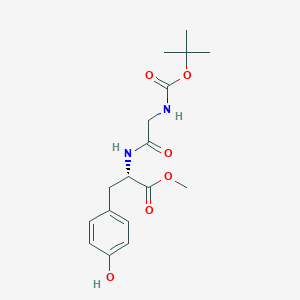
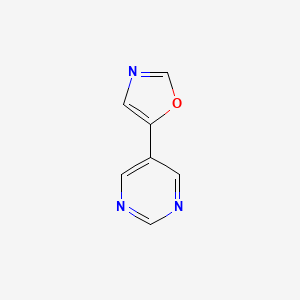
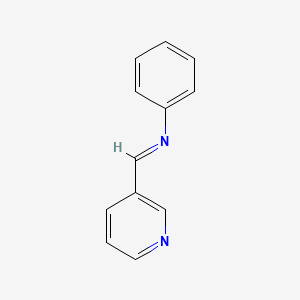
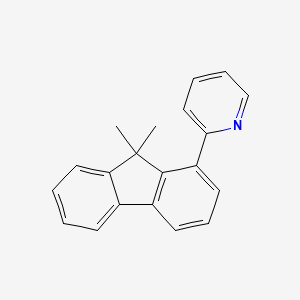
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
